molecular formula C7H8ClN3O B2560008 8-Chloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-B][1,4]oxazine CAS No. 66643-52-5

8-Chloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-B][1,4]oxazine

Cat. No.: B2560008
CAS No.: 66643-52-5
M. Wt: 185.61
InChI Key: BLAZWSLDVGWXAP-UHFFFAOYSA-N
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Description

“8-Chloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-B][1,4]oxazine” is a chemical compound with the CAS number 66643-52-5 . It’s a solid substance used for research purposes .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Other physical and chemical properties like boiling point, melting point, and density are not provided in the available resources.

Scientific Research Applications

Novel Synthesis Methods

  • A novel synthesis method for pyridazino[4,5-b][1,4]oxazin-3,8-diones, related to the compound , was developed using a Smiles rearrangement approach. This method was found to yield the desired product in excellent yield, indicating its efficiency and potential for synthesizing related compounds (Cho et al., 2003).

Synthesis of Related Compounds

  • Research on the synthesis of pyridazino[3,4-d][1,3]oxazin-5-one derivatives revealed a versatile method for producing these compounds. This work illustrates the potential for synthesizing a range of related pyridazino compounds, including those similar to the 8-Chloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-B][1,4]oxazine (Deeb et al., 2017).

Applications in Biology and Medication

  • 3,4-Dihydro-2H-benzo[1,4]oxazines, a class of compounds related to the one , have seen extensive use in biology and medication over the past decade. This suggests potential applications of this compound in similar fields (詹淑婷, 2012).

Antibacterial Activity

  • Certain 1,4-Benzoxazine analogues, closely related to the compound of interest, have been synthesized and evaluated for their antibacterial activity against various bacterial strains. This suggests potential for the 8-Chloro derivative to be explored for similar antibacterial properties (Kadian et al., 2012).

Potential in Drug Development

  • The synthesis of functionalized pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives, which are structurally related to the compound , indicates the potential for developing novel pharmaceutical compounds using similar methods (Arrault et al., 2002).

Safety and Hazards

This compound is classified under GHS07 for safety. The hazard statements include H302, H313, H315, H319, H320, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

8-chloro-4-methyl-2,3-dihydropyridazino[4,5-b][1,4]oxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O/c1-11-2-3-12-6-5(11)4-9-10-7(6)8/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAZWSLDVGWXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(N=NC=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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